molecular formula C8H14O4 B025850 Ethyl 5-methoxy-3-oxopentanoate CAS No. 104629-86-9

Ethyl 5-methoxy-3-oxopentanoate

Cat. No. B025850
M. Wt: 174.19 g/mol
InChI Key: HDTMYNBYBPPREL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 5-methoxy-3-oxopentanoate and its derivatives involves multiple steps, including condensation reactions, catalysis, and functional group transformations. One study reinvestigated the synthesis method for a related compound, highlighting the role of indium(III) chloride in catalyzing the reaction between 5-hydroxy-1-methyl-1H-indole and excess ethyl acetoacetate to obtain a specified product, showcasing the intricacies of synthesizing such compounds (Li, Piccirilli, & Greene, 2023).

Molecular Structure Analysis

The molecular structure of Ethyl 5-methoxy-3-oxopentanoate and its analogs has been elucidated using various spectroscopic techniques, including NMR and MS. The correct assignment of the molecular structure is critical for understanding the compound's reactivity and properties. Studies like the one by Li et al. (2023) provide valuable insights into the structural aspects of such compounds.

Chemical Reactions and Properties

Ethyl 5-methoxy-3-oxopentanoate undergoes a range of chemical reactions, including cyclization, condensation, and reduction reactions, which are crucial for its application in synthesis processes. For instance, the cyclization of ethyl 6-oxo-5-phenylheptoate, a related compound, produces various products, showcasing the reactivity of similar structures (Maclean & Sneeden, 1963).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and stability, play a significant role in the compound's handling and application in different reactions. Research on compounds similar to Ethyl 5-methoxy-3-oxopentanoate provides insights into these properties, aiding in the optimization of synthesis and application processes.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the formation of specific products in reactions, are essential for the compound's application in organic synthesis. Studies detailing reactions like the preparation of ethyl 5(s),6-epoxy-3(r)-(methoxymethoxy)hexanoate illustrate the compound's versatility and reactivity (Guindon, Yoakim, Bernstein, & Morton, 1985).

Scientific Research Applications

  • Korostylev et al. (2008) described how the enantioselective hydrogenation of ethyl 5,5-dimethoxy-3-oxopentanoate can synthesize a statin precursor, rosuvastatin, demonstrating its relevance in pharmaceutical synthesis (Korostylev et al., 2008).

  • Kato, Katagiri, and Sato (1979) found that Ethyl 5-oxo-4-oxaspiro[2,3]hexane-1-carboxylate serves as a versatile intermediate for synthesizing compounds such as coumarin, isoxazolone, and pyrimidone derivatives (Kato, Katagiri, & Sato, 1979).

  • Furuta et al. (2006) demonstrated that Ethyl 4-(2-aryloxyhexyloxy)benzoates, which can be derived from similar compounds, show potential as anti-juvenile hormone agents (Furuta et al., 2006).

  • Haider and Wyler (1983) described how methylation of ethyl 2, 4-dioxopentanoate, a related compound, produces enol ethers useful in chemical synthesis (Haider & Wyler, 1983).

  • Oda et al. (1998) explored the production of Ethyl (R)-2-hydroxy-4-phenylbutanoate, a key intermediate for anti-hypertension drugs, highlighting its pharmaceutical applications (Oda et al., 1998).

  • Zhong-ping (2009) studied the synthesis of 5-methyl-3-ethyl-4-acetyl-2-methoxycarbonyl-pyrrole, emphasizing its relevance in organic chemistry (Zhong-ping, 2009).

  • Lochmann and Trekoval (1981) found that cleavage of β-ketoesters like ethyl 5-methoxy-3-oxopentanoate can reactivate propagation centers in anionic polymerization of methacrylates, important in polymer chemistry (Lochmann & Trekoval, 1981).

  • Maclean and Sneeden (1963) discovered that the cyclization of ethyl 6-oxo-5-phenylheptoate, a structurally similar compound, produces various cyclic ketones and acids, useful in organic synthesis (Maclean & Sneeden, 1963).

properties

IUPAC Name

ethyl 5-methoxy-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-3-12-8(10)6-7(9)4-5-11-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTMYNBYBPPREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617774
Record name Ethyl 5-methoxy-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methoxy-3-oxopentanoate

CAS RN

104629-86-9
Record name Ethyl 5-methoxy-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-methoxy-3-oxopentanoate
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Synthesis routes and methods

Procedure details

68 g (0.8 mol) of 3-methoxypropionitrile were dissolved in 1000 mL THF freshly distilled over LiAlH4 and treated with 150.3 g (2.2 mol) Zn/Cu pair under inert gas. With moderate reflux 267.2 g (1.6 mol) of 2-bromoacetic acid ethyl ester were added drop-by-drop to the vigorously stirred suspension within 75 minutes. After the reaction had started, the heat was turned off and the slight reflux adjusted via the drop velocity. To complete the reaction, the solution was stirred for 30 minutes at the boiling temperature of THF. Then, 420 mL of 10% HCl were added drop-by-drop within 30 minutes at 15° C. and stirred for another 30 minutes. The solution was filtered from the non-converted zinc and the filtrate was extracted three times with 300 mL of CHCl3 each. The organic phases were washed four times with water and once with 5% NAHCO3 solution and the solvent was removed following drying over MGSO4 under vacuum. The obtained reddish liquid was distilled under oil pump vacuum. The fraction at 85° C./0.5 torr yielded 106.8 g (0.62 mol) of 5-methoxy-3-oxopentanic acid ethyl ester as a colorless, fruity smelling oil with a refractive index nD22 =1.434. The yield was to 77.5% based on 3-methoxypropionitrile.
Quantity
68 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step One
[Compound]
Name
Zn Cu
Quantity
150.3 g
Type
reactant
Reaction Step Two
Quantity
267.2 g
Type
reactant
Reaction Step Three
Name
Quantity
420 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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